molecular formula C8H9N3OS B1301017 2-Hydrazinyl-6-methoxybenzo[d]thiazole CAS No. 20174-70-3

2-Hydrazinyl-6-methoxybenzo[d]thiazole

Cat. No. B1301017
CAS RN: 20174-70-3
M. Wt: 195.24 g/mol
InChI Key: QAMZBKMFWQSHDV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The hydrazinyl group attached to the thiazole ring indicates the presence of a hydrazine moiety, which is a compound with the formula N2H4, characterized by its nitrogen-nitrogen single bond.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions of thiosemicarbazones with various reagents. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones cyclized with ethyl bromopyruvate . Similarly, 2-hydrazinylbenzo[d]thiazole was produced from the reaction of 2-mercapto-benzothiazole with hydrazine hydride in ethanol . These methods demonstrate the versatility of thiazole chemistry and the ability to introduce various substituents into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS. For example, the structures of N-alkylated and N-benzylated thiazole-4-carboxylates were established using these techniques . Additionally, X-ray crystallography provides detailed insights into the molecular geometry, as seen in the structural characterization of various thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including alkylation, benzylation, and cyclization, to yield a diverse array of compounds with potential biological activities. The reactivity of the hydrazinyl group also allows for further modifications and the formation of complex structures, as demonstrated in the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. These properties can be studied using computational methods such as density functional theory (DFT), which provides information on vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . The introduction of various functional groups can also affect the solubility, stability, and reactivity of these compounds.

Case Studies and Biological Activities

Several thiazole derivatives have been evaluated for their biological activities, including acetylcholinesterase inhibition , antimicrobial , antioxidant , and antiviral properties . For instance, certain thiazole derivatives showed moderate inhibition of acetylcholinesterase, with IC50 values comparable to or better than the standard drug galanthamine . Others demonstrated promising antioxidant activities and potential as therapeutic targets for SARS-CoV-2 . These studies highlight the potential of thiazole derivatives in drug discovery and the importance of structural modifications to enhance biological activity.

Scientific Research Applications

Antiproliferative Activities

2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives have shown promise in antiproliferative activities. New arylidene-hydrazinyl-thiazole derivatives synthesized through Hantzsch condensation have been evaluated for their cytotoxicity on carcinoma cell lines, demonstrating significant antiproliferative activity. These findings indicate potential applications in cancer research (Grozav et al., 2014).

Antimicrobial and Anticancer Properties

Thiazolyl-ethylidene hydrazino-thiazole derivatives have been explored for their antimicrobial and anticancer properties. The chemical and physical analyses of these derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. Additionally, some compounds exhibited potent cytotoxic activities against various carcinoma cell lines, suggesting their utility in antimicrobial and cancer therapy (Al-Mutabagani et al., 2021).

Anti-Tubercular and Anti-Bacterial Agents

Novel thiazoles derivatives containing methoxy-napthyl moiety have been synthesized and characterized for their anti-TB and antibacterial activities. Some of these compounds have shown moderate activity against Mycobacterium tuberculosis and excellent antibacterial activity, highlighting their potential in treating tuberculosis and bacterial infections (Prasad & Nayak, 2016).

Antioxidant, Antimicrobial, and Antiviral Properties

Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these derivatives have shown promise as antioxidants, and their antiviral potential has also been explored, especially against SARS-CoV-2 (COVID-19), which could be significant in the development of antiviral drugs (Haroon et al., 2021).

Antibacterial Activity and Drug Delivery Applications

Derivatives of 6-methoxy-2-aminobenzothioate, including 6-methoxy2-hydrazinobenzothiazole, have been synthesized and tested for antibacterial activity against various microorganisms. These compounds have been investigated for their potential in drug delivery systems, particularly due to their antibacterial properties (Juber et al., 2020).

Carrier Polymers Derived from 2-Hydrazinylbenzo[d]thiazole

Research on synthesizing new carrier polymers derived from 2-hydrazinylbenzo[d]thiazole has demonstrated their potential in drug delivery. These polymers have been tested for their antibacterial activities, suggesting their utility in pharmaceutical applications (Attiya et al., 2022).

Type II Diabetes Inhibitory Activity

Benzothiazolyl hydrazones have been synthesized and tested as hypoglycemic agents. Their significant antidiabetic and antimicrobial activities, especially as inhibitors of α-amylase and α-glucosidase, suggest potential applications in managing Type II diabetes (Mor et al., 2019).

Safety And Hazards

2-Hydrazinyl-6-methoxybenzo[d]thiazole is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZBKMFWQSHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365769
Record name 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-6-methoxybenzo[d]thiazole

CAS RN

20174-70-3
Record name 2-Hydrazino-6-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20174-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Liu, X Cheng, Y Wang - Asian Pacific Journal of Cancer …, 2019 - ncbi.nlm.nih.gov
A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity and cytotoxicity by using the …
Number of citations: 6 www.ncbi.nlm.nih.gov
F Sultana, MA Saifi, R Syed, GS Mani… - New Journal of …, 2019 - pubs.rsc.org
A series of 2-anilinopyridyl linked benzothiazole-hydrazone conjugates (5a-aa) were designed, synthesized and evaluated for their in vitro cytotoxic potency against a panel of cancer …
Number of citations: 24 pubs.rsc.org
G Chen, C Niu, J Yi, L Sun, H Cao, Y Fang… - Journal of Medicinal …, 2019 - ACS Publications
Triapine, an iron chelator that inhibits ribonucleotide reductase, has been evaluated in clinical trials for cancer treatment. Triapine in combination with other chemotherapeutic agents …
Number of citations: 18 pubs.acs.org
H Mlinar - 2022 - zir.nsk.hr
U ovom radu opisana je sinteza ciljanih derivata benzotiazola premoštenih hidrazonskom spojnicom (3-14) i 1, 2, 3-triazolnih derivata benzotiazola (17-26) kao potencijalno biološki …
Number of citations: 6 zir.nsk.hr

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